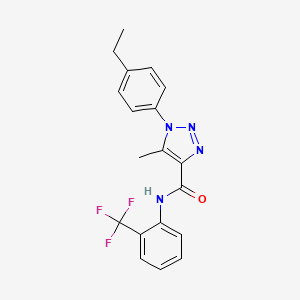

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

説明

特性

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-3-13-8-10-14(11-9-13)26-12(2)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-11H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIUSLAMLQKZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 915924-80-0, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C19H17F3N4O

- Molecular Weight : 374.4 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing a triazole moiety exhibit various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The specific biological mechanisms of 1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

- Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Studies have shown that certain triazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neural cells .

- Antimicrobial Activity : The presence of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its antimicrobial efficacy against various pathogens.

Neuroprotective Activity

A study highlighted that a related triazole derivative demonstrated significant neuroprotective effects in an Alzheimer's disease model. The compound inhibited Aβ aggregation and reduced reactive oxygen species (ROS) production, contributing to its neuroprotective properties .

Enzyme Inhibition Studies

In vitro studies have shown that triazole derivatives can inhibit AChE with varying potencies. For instance, compounds with similar structures exhibited IC50 values ranging from 0.23 μM to over 200 μM depending on substituents on the phenyl rings . This suggests that structural modifications can significantly influence biological activity.

Case Studies

- Alzheimer’s Disease Models : In one study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in improved cognitive function and memory retention . This indicates potential therapeutic applications for cognitive disorders.

- Antimicrobial Efficacy : Another research project tested various triazole derivatives against bacterial strains and found that those with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts .

Data Table: Biological Activity Overview

類似化合物との比較

Structural and Physicochemical Data Table

*Predicted using ChemDraw; †Estimated based on analog data.

Implications for Drug Design

- Lipophilicity : The ethyl and trifluoromethyl groups make the compound highly lipophilic, favoring oral bioavailability but risking off-target binding.

- Electron-Deficient Moieties : The trifluoromethyl group may enhance binding to electron-rich enzyme pockets (e.g., kinases) .

- Metabolic Stability: Fluorine substituents reduce susceptibility to cytochrome P450 oxidation, a advantage over non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。